![molecular formula C8H11N3O B2856525 7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine CAS No. 1881756-56-4](/img/structure/B2856525.png)

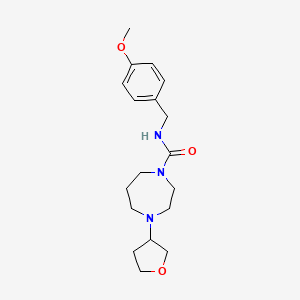

7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Research indicates the synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, showcasing pronounced antimicrobial properties. A study highlights the role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in enhancing antimicrobial activity, examining its influence on chemical rearrangements and equilibrium processes (Sirakanyan et al., 2021).

Insecticidal and Antibacterial Potential

Another study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. The synthesized compounds demonstrated activity against specific insects and microorganisms, offering insights into the relationship between structure and biological activity (Deohate & Palaspagar, 2020).

Efficient Synthesis Techniques

Efforts to develop divergent and efficient synthesis methods for furo- and thieno[2,3-d]pyrimidin-4-amine derivatives via microwave irradiation have been reported. These methodologies leverage readily available amines and carbonitriles, converting them into formamidines and subsequently desired derivatives, highlighting advancements in synthesis techniques (Han et al., 2010).

Inhibitory Activity against Ser/Thr Kinases

A specific study elaborates on the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their evaluation for inhibitory activity against a series of Ser/Thr kinases. The findings present potential therapeutic implications, with certain compounds showing specificity and potent inhibitory effects against targeted kinases (Deau et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to target atr kinase , which is essential for the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .

Mode of Action

Similar compounds have been found to inhibit atr kinase , which could potentially lead to the disruption of DNA repair mechanisms and cell cycle regulation .

Biochemical Pathways

Inhibition of atr kinase by similar compounds could potentially affect dna repair pathways and cell cycle regulation .

Result of Action

Similar compounds have shown strong efficacy in inhibiting the growth of certain tumor cells .

Propriétés

IUPAC Name |

7,7-dimethyl-5H-furo[3,4-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-8(2)6-5(4-12-8)3-10-7(9)11-6/h3H,4H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCVBBXFYRNNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=NC=C2CO1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)

![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)

![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)